molecular formula C16H21NO5S B2658888 N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1396798-35-8

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B2658888
M. Wt: 339.41
InChI Key: OQAXIYIFGUIKDV-UHFFFAOYSA-N
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Description

Furan derivatives, such as the one you mentioned, are often used in organic chemistry due to their unique properties . They are typically aromatic heterocycles containing a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom .


Synthesis Analysis

The synthesis of furan derivatives can be complex and varies depending on the specific compound. For instance, furfural, a furan derivative, is produced from the dehydration of sugars, which occurs in various agricultural byproducts . Another furan derivative, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, was synthesized through various spectral studies .


Molecular Structure Analysis

The molecular structure of furan derivatives can be determined using various spectral studies. For example, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide was found to exist in a keto form . The ligand chelated to metal ion in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen .


Chemical Reactions Analysis

Furan derivatives undergo many reactions. For instance, furfuryl alcohol, a furan derivative, can polymerize into a resin when treated with acids, heat, and/or catalysts . Another furan derivative, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, yielded complexes with a stoichiometric ratio of 1:2 (M:L) upon reaction with Cu(II), Co(II), Ni(II), and Zn(II) acetates .

Scientific Research Applications

Phase Modifiers in Biomass Conversion

Phase Modifiers Promote Efficient Production of Hydroxymethylfurfural from Fructose : This research discusses the use of furan derivatives, obtained from renewable biomass resources, as substitutes for petroleum-based building blocks in the production of plastics and fine chemicals. A process for the selective dehydration of fructose to 5-hydroxymethylfurfural (HMF) was developed, highlighting the importance of furan derivatives in sustainable chemistry and materials science (Román‐Leshkov, Chheda, & Dumesic, 2006).

Synthesis and Characterization of Furan Derivatives

The C(1)–C(10) Bond Cleavage and B Ring Aromatization of Some 6-Hydroxy-5βH-abieta-6,8,11,13-tetraen-18-oic Acid 18,6-Lactones : This study presents the synthesis and reaction mechanisms involving furan compounds, showcasing their potential in organic synthesis and the development of novel chemical entities (Matsumoto et al., 1982).

Applications in Photodynamic Therapy

The new zinc phthalocyanine having high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing schiff base : This research highlights the development of a zinc phthalocyanine derivative with potential applications in photodynamic therapy for cancer treatment. The study emphasizes the importance of furan derivatives in enhancing the therapeutic efficacy of photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

High-Performance Energetic Materials

3,3'-Dinitroamino-4,4'-azoxyfurazan and its derivatives an assembly of diverse N-O building blocks for high-performance energetic materials

: This study explores the synthesis and characterization of furazan derivatives for their application as high-energy materials, contributing to advancements in materials science, particularly in explosives and propellants technology (Zhang & Shreeve, 2014).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-11-8-13(21-4)14(9-12(11)2)23(19,20)17-10-16(3,18)15-6-5-7-22-15/h5-9,17-18H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAXIYIFGUIKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(C2=CC=CO2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

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